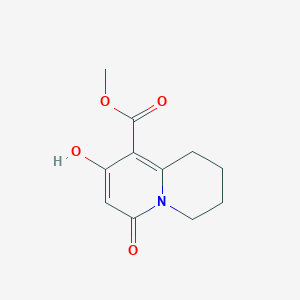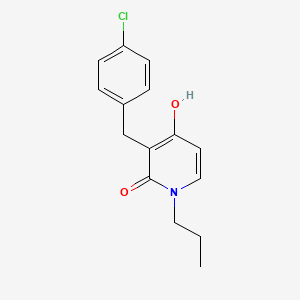
2-Iod-6-(Trifluormethyl)pyridin-3-amin
Übersicht
Beschreibung
2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4F3IN2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine consists of a pyridine ring substituted with an iodine atom, a trifluoromethyl group, and an amine group . The InChI key for this compound is PGLQPMZEWVGHHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Iodo-6-(trifluoromethyl)pyridin-3-amine has a molecular weight of 288.01 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.6 .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
2-Iod-6-(Trifluormethyl)pyridin-3-amin: ist ein Schlüsselzwischenprodukt bei der Synthese von Agrochemikalien. Die Trifluormethylpyridin (TFMP)-Derivate, zu denen diese Verbindung gehört, werden in großem Umfang im Pflanzenschutz eingesetzt. Sie tragen zur Entwicklung von Pestiziden bei, die effektiver und umweltfreundlicher sind .
Pharmazeutische Synthese
Diese Verbindung dient als Vorstufe in der pharmazeutischen Industrie zur Synthese von Medikamenten, die den TFMP-Rest enthalten. Mehrere pharmazeutische Produkte, einschließlich solcher, die sich in klinischen Studien befinden, nutzen TFMP-Derivate für ihre einzigartigen physikalisch-chemischen Eigenschaften, die zur biologischen Aktivität beitragen .
Veterinärmedizin
Ähnlich wie bei ihren Anwendungen in Humanpharmaka wird This compound auch im veterinärmedizinischen Bereich eingesetzt. Es ist an der Herstellung von veterinärmedizinischen Produkten beteiligt, die die TFMP-Gruppe für eine verbesserte Wirksamkeit benötigen .
Materialwissenschaften
Die einzigartigen Eigenschaften der TFMP-Gruppe, wie ihre Elektronegativität und ihre Fähigkeit, stabile Bindungen einzugehen, machen sie zu einem wertvollen Bestandteil bei der Entwicklung fortschrittlicher Materialien. Diese Materialien können Anwendungen von der Elektronik bis zu Beschichtungen haben .
Chemische Forschung
Forscher verwenden This compound, um Cyclokondensationsreaktionen zu untersuchen, die in der organischen Chemie grundlegend sind. Diese Verbindung dient als Baustein für die Synthese verschiedener chemischer Produkte .
Fluorchemie
Die Verbindung ist von Bedeutung im Bereich der Fluorchemie, wo die Einarbeitung von Fluoratomen in organische Moleküle ein wichtiger Forschungsbereich ist. Die Trifluormethylgruppe insbesondere ist dafür bekannt, die Eigenschaften organischer Verbindungen zu verändern und sie widerstandsfähiger gegen metabolischen Abbau und damit potenter zu machen .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung verwendet werden, wenn neue analytische Methoden entwickelt werden, insbesondere bei der Detektion und Quantifizierung verwandter Substanzen .
Umweltwissenschaften
Die Umweltauswirkungen fluorierter Verbindungen sind ein wachsendes Forschungsgebiet. Diese Verbindung wird in Studien verwendet, um das Umweltverhalten fluorierter Pestizide und ihrer Abbauprodukte zu verstehen .
Wirkmechanismus
The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine is not yet fully understood. However, it is believed that 2-Iodo-6-(trifluoromethyl)pyridin-3-amine can act as a nucleophile and react with electrophiles. It is also believed that 2-Iodo-6-(trifluoromethyl)pyridin-3-amine can act as a proton scavenger, allowing for the transfer of protons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine are still being studied. However, studies have shown that 2-Iodo-6-(trifluoromethyl)pyridin-3-amine can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. 2-Iodo-6-(trifluoromethyl)pyridin-3-amine has also been shown to have anti-inflammatory properties and can reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
2-Iodo-6-(trifluoromethyl)pyridin-3-amine has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it is easy to synthesize. It is also a versatile compound that can be used in a variety of applications. However, 2-Iodo-6-(trifluoromethyl)pyridin-3-amine also has some limitations. It can be toxic in high concentrations and can react with certain compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are numerous potential future directions for the use of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine in scientific research. 2-Iodo-6-(trifluoromethyl)pyridin-3-amine could be used to study the biochemical and physiological effects of other compounds, as well as to develop new synthetic methods. 2-Iodo-6-(trifluoromethyl)pyridin-3-amine could also be used to study the mechanism of action of various enzymes and to develop new inhibitors. Additionally, 2-Iodo-6-(trifluoromethyl)pyridin-3-amine could be used to develop new drugs and treatments for various diseases and conditions. Finally, 2-Iodo-6-(trifluoromethyl)pyridin-3-amine could be used to study the effects of environmental contaminants on the human body.
Safety and Hazards
The compound is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQPMZEWVGHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698887 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920979-04-0 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)


![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)
![Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395589.png)
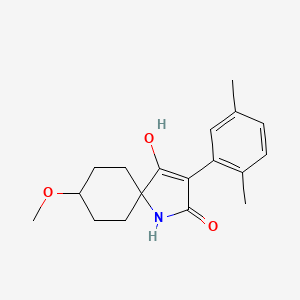

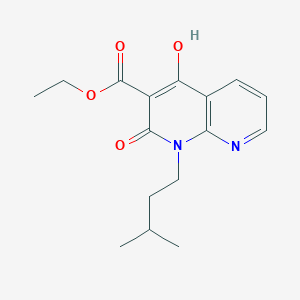
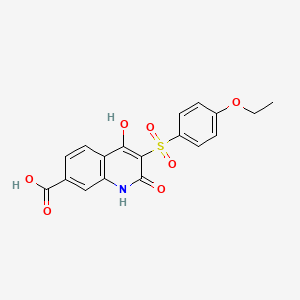
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

